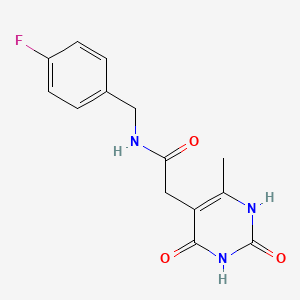

N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3/c1-8-11(13(20)18-14(21)17-8)6-12(19)16-7-9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,19)(H2,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKJZQXXTVDXRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide typically involves the following steps:

Formation of the Pyrimidine Core:

Introduction of the Fluorobenzyl Group:

Acetamide Formation:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a complex structure that includes:

- Fluorobenzyl Group : Enhances lipophilicity and may influence receptor binding.

- Dioxo Group : Implicated in various biological interactions.

- Tetrahydropyrimidine Framework : Provides structural rigidity and may facilitate specific molecular interactions.

These structural elements contribute to the compound's unique biological properties and its potential interactions with various biological targets.

Medicinal Chemistry Applications

N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide has shown promise in several areas of medicinal chemistry:

- Antiviral Activity : Preliminary studies indicate that this compound may exhibit antiviral properties, particularly against HIV integrase. This suggests potential applications in antiviral therapies .

- Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant activities in animal models. The structure-activity relationship studies indicate that modifications at specific sites can enhance these activities .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in metabolic pathways. This could lead to applications in treating metabolic disorders or cancers where these enzymes play a critical role .

Pharmacological Insights

The pharmacological evaluation of N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide reveals several key insights:

- Mechanism of Action : The compound may interact with specific molecular targets such as receptors or enzymes. Its spirocyclic structure is crucial for its binding affinity and specificity, potentially leading to diverse biological effects .

- CNS Activity : Some studies have indicated that related compounds can exhibit both central nervous system stimulation and depression. This dual activity could open avenues for developing treatments for neurological disorders .

Case Studies

Several case studies highlight the potential applications of N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide:

- Study on Antiviral Properties : Research conducted on the interaction of this compound with HIV integrase showed promising results in inhibiting viral replication in vitro .

- Anticonvulsant Activity Evaluation : In animal models assessing the anticonvulsant effects of structurally related compounds, the presence of the fluorobenzyl group was found to enhance efficacy compared to non-fluorinated analogs .

Mecanismo De Acción

The mechanism of action of N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Variations

The compound’s structural uniqueness lies in its 4-fluorobenzyl and 6-methyl groups. Key comparisons include:

- Positional Isomerism: describes N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]acetamide derivatives, where the fluorine is at the 2-position of the benzyl group.

- Substituent Effects: Compounds in (e.g., 34–38) feature ethyl or phenyl groups instead of fluorobenzyl. For example, N-(6-amino-3-ethyl-2,4-dioxo-tetrahydropyrimidin-5-yl)-2-phenoxyacetamide (34) has a phenoxyacetamide side chain, which may increase rigidity compared to the target compound’s flexible 4-fluorobenzyl group .

Physicochemical Properties

- This suggests that the 4-fluorobenzyl group in the target compound may confer intermediate thermal stability compared to purely aliphatic or rigid aromatic systems .

- Solubility: The 6-methyl group in the target compound could enhance lipophilicity relative to the 2-cyano-N-(2,4-dioxo-tetrahydropyrimidin-5-yl)acetamide in , which contains a polar cyano group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Actividad Biológica

N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

- Molecular Formula: C₁₄H₁₅F N₄O₃

- Molecular Weight: 300.3 g/mol

The biological activity of N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is primarily attributed to its interaction with specific molecular targets within cells. It may exert its effects through:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It can bind to various receptors, altering their activity and leading to biological responses.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Similar Derivative A | Effective against Gram-positive bacteria | |

| Similar Derivative B | Antifungal properties |

Anticancer Properties

The compound has shown promise in preclinical studies for anticancer activity. In vitro assays demonstrated that it inhibits the growth of cancer cell lines with varying potency.

Case Studies

-

Antitumor Activity : A study evaluated the effects of N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation.

"The compound demonstrated significant cytotoxicity against A549 and MCF7 cells at concentrations as low as 8 µM" .

-

Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties against various pathogens. The compound exhibited notable activity against Staphylococcus aureus and Candida albicans.

"The findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents" .

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Core Pyrimidinone Formation : Condensation of urea derivatives with β-ketoesters or malonates under acidic conditions to form the 6-methyl-2,4-dioxotetrahydropyrimidine scaffold .

Acylation : Reaction of the pyrimidinone intermediate with activated acetic acid derivatives (e.g., chloroacetyl chloride) to introduce the acetamide side chain .

Fluorobenzyl Substitution : Coupling the intermediate with 4-fluorobenzylamine via nucleophilic acyl substitution, using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Purity Optimization :

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the fluorobenzyl moiety (δ ~7.2–7.4 ppm for aromatic protons; ¹³C signals at ~162 ppm for C-F) and pyrimidinone carbonyls (δ ~165–170 ppm) .

- 19F NMR : Verify the para-fluoro substituent (δ ~-115 ppm relative to CFCl3) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode; calculated for C₁₅H₁₅FN₃O₃: [M+H]⁺ = 328.1098) .

- IR Spectroscopy : Identify carbonyl stretches (1670–1750 cm⁻¹ for amide and pyrimidinone C=O) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

Methodological Answer:

- Solubility :

- Highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Pre-solubilize in DMSO for in vitro assays (≤0.1% final concentration to avoid cytotoxicity) .

- Stability :

- Store at -20°C under inert atmosphere (N₂) to prevent hydrolysis of the acetamide bond .

- Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity for 4 weeks) .

Advanced Research Questions

Q. How does the fluorobenzyl moiety influence the compound’s bioactivity and binding affinity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Comparative SAR : Replace the 4-fluorobenzyl group with non-fluorinated analogs (e.g., benzyl, chlorobenzyl) and assess bioactivity shifts.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare van der Waals interactions and electrostatic potential maps at target active sites .

Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., enzyme target specificity)?

Methodological Answer:

- Target Validation :

- Use siRNA knockdown or CRISPR-Cas9 knockout models to confirm the role of putative targets (e.g., bacterial AcpS-PPTase) .

- Cross-validate with orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. cellular thermal shift assays for target engagement) .

- Data Reconciliation : Compare kinetic parameters (Km, Vmax) across studies under standardized conditions (pH 7.4, 37°C) to identify protocol-driven discrepancies .

Q. What experimental designs are recommended to assess enzyme inhibition kinetics and selectivity?

Methodological Answer:

- Kinetic Assays :

- Selectivity Screening :

Q. How can computational methods predict binding modes and optimize lead derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Simulate ligand-receptor complexes (GROMACS/AMBER) to assess binding stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) of ligand poses .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorobenzyl vs. trifluoromethyl analogs to guide synthetic prioritization .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.